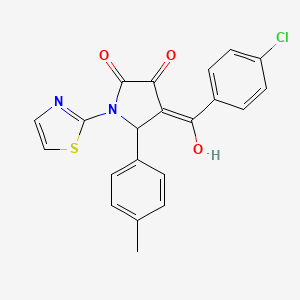![molecular formula C23H26N2O6 B2776730 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034240-20-3](/img/structure/B2776730.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Biological Activity : The synthesis and characterization of celecoxib derivatives have been explored, with potential applications in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations highlight the versatility of certain chemical scaffolds in drug development and their comprehensive biological evaluations (Ş. Küçükgüzel et al., 2013, Molecules).
Anticancer and Antimicrobial Potential : Research into pyrazole derivatives indicates significant anticancer and antimicrobial properties, suggesting the importance of such compounds in developing new therapeutic agents. The studies demonstrate the potential of these compounds against specific cancer cell lines and microbial strains, underscoring the role of chemical synthesis in addressing health challenges (J. Asegbeloyin et al., 2014, Bioinorganic Chemistry and Applications).
Medicinal Chemistry Applications
Antitumor Agents : The creation of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has shown promise as potent antitumor agents, highlighting the compound's potential in cancer treatment. This work emphasizes the role of innovative chemical compounds in developing new anticancer therapies (Sobhi M. Gomha et al., 2016, International Journal of Molecular Sciences).
Histone Deacetylase Inhibitors : Studies on pyrrole derivatives as synthetic histone deacetylase inhibitors underscore the importance of structural modifications on biological activity. Such research contributes to the understanding of epigenetic regulation mechanisms and the development of novel therapeutic agents (A. Mai et al., 2004, Journal of Medicinal Chemistry).
Material Science and Enzyme Study
- Oxidation Studies : The oxidation of toluene and ethylbenzene by naphthalene dioxygenase explores the enzymatic mechanisms and potential applications in bioremediation and synthetic chemistry. Such research highlights the versatility of enzyme-catalyzed reactions in both understanding biological processes and their potential industrial applications (Kyoung Lee et al., 1996, Applied and Environmental Microbiology).
Mécanisme D'action
Mode of Action
It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the targets’ function .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structure, it may influence pathways involving similar compounds or related metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would greatly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without more information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c26-21(24-13-16-6-7-19-20(12-16)31-15-30-19)22(27)25-14-23(28,17-4-2-1-3-5-17)18-8-10-29-11-9-18/h1-7,12,18,28H,8-11,13-15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGPTHIFSXSWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxylic acid](/img/structure/B2776647.png)
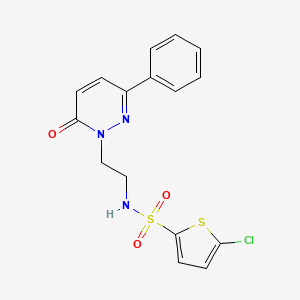
![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2776649.png)

![N-benzyl-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2776651.png)
![1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B2776654.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2776657.png)

![8-chloro-5-((4-isopropylphenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2776659.png)
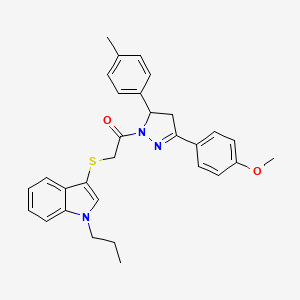
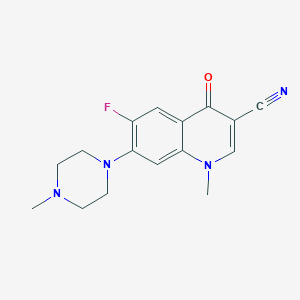
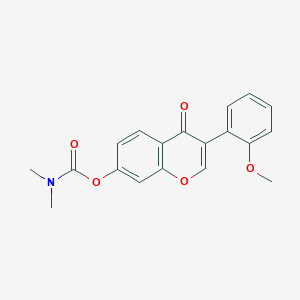
![2-[({4-[1-(hydroxyimino)ethyl]phenyl}amino)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2776665.png)
